phénothiazines
Phenothiazines are a class of heterocyclic organic compounds characterized by the presence of a phenothiazine ring system, which consists of a benzene ring fused to a thiazine ring. These compounds exhibit diverse biological activities and have been widely studied for their therapeutic potential in various fields of medicine. Commonly used as antipsychotics due to their antagonistic activity at serotonin 2A (5-HT2A) receptors, phenothiazines also display significant effects on other neurotransmitter systems such as dopamine, histamine, muscarinic cholinergic, and adrenergic receptors. Additionally, they are employed in the treatment of nausea and vomiting, especially those caused by cancer chemotherapy or radiation therapy. Beyond their medical applications, certain phenothiazine derivatives have been explored for their potential use as insecticides and fungicides due to their broad-spectrum antimicrobial properties. The structural diversity within this class allows for the development of compounds with tailored pharmacological profiles, making phenothiazines a valuable tool in both academic research and pharmaceutical industries.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Leucomethylene Blue Dihydrochloride (Technical Grade) | 951131-10-5 | C16H20ClN3S |
![]() |
2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl-1-(10H-phenothiazin-10-yl)ethan-1-one | 540499-68-1 | C17H15N5OS2 |
![]() |
2-Trifluoromethyl-7-isopropoxyphenothiazine | 81809-75-8 | C16H14F3NOS |
![]() |
10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine | 667873-99-6 | C24H23N3O2S |
![]() |
10-(4-phenylpiperazine-1-carbonyl)-10H-phenothiazine | 432525-24-1 | C23H21N3OS |
![]() |
[2H6]-Acepromazine | 1173147-97-1 | C19H22N2OS |
![]() |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine | 176092-22-1 | C17H16N2OS |
![]() |
N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide | 432501-92-3 | C20H16N2O2S |
![]() |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-(10H-phenothiazin-10-yl)ethan-1-one | 864939-67-3 | C23H17N3OS2 |
![]() |
Leucomethylene Blue dihydrobromide | 951131-15-0 | C16H21Br2N3S |
Littérature connexe
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
2. Back matter
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Fournisseurs recommandés
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés